![molecular formula C19H20N4O3S2 B2517437 4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-93-0](/img/structure/B2517437.png)
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
The compound “4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are important pharmacophores that have been used in the development of various therapeutic agents .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves reactions with aromatic isocyanates . The design, synthesis, and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors have been described .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using various techniques such as pharmacophore modelling, molecular docking, and molecular dynamics simulations . These studies have shown that these compounds can form multiple hydrogen bonds and aromatic interactions .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, has been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent .Physical And Chemical Properties Analysis
Thieno[2,3-d]pyrimidin-4(3H)-thione, a derivative of thieno[2,3-d]pyrimidine, absorbs near-visible radiation with about 60% higher efficiency . It is nonfluorescent and can be readily incorporated into DNA and RNA .Scientific Research Applications
- Binding Interactions : Molecular modeling studies revealed that Zinc42657360 forms hydrogen bonds with ASN226, THR187, and ASP228, as well as aromatic interactions with TYR78 and PHE283 .
- Synthetic Approach : Recent advances include the reliable synthesis of 2-substituted thieno[2,3-b]indoles from readily available reagents. The two-step reaction involves aldol-crotonic condensation of starting materials, leading to thienoindole analogs .
Phosphodiesterase 10A (PDE10A) Inhibition
Thienoindole Analog Synthesis
Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is the cyclin-dependent kinase 4 (CDK4) . CDK4 is a key regulator of the cell cycle, playing a crucial role in cell proliferation and growth .
Mode of Action
The compound acts as an inhibitor of CDK4 . It binds to the active site of the kinase, preventing its interaction with cyclin D, a protein required for CDK4 activation . This inhibits the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK4 affects the cell cycle pathway. Under normal conditions, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to cell cycle progression . The inhibition of CDK4 by the compound prevents this phosphorylation, keeping Rb in its active, hypophosphorylated state. Active Rb can bind to and inhibit E2F transcription factors, which are necessary for the transcription of genes required for S phase entry. Thus, the compound indirectly leads to the downregulation of these genes, further contributing to cell cycle arrest .
Pharmacokinetics
The chemical stability of the compound has been enhanced by the introduction of a thiazole group , which could potentially improve its bioavailability.
Result of Action
The primary molecular effect of the compound’s action is the inhibition of CDK4 activity, leading to cell cycle arrest . On a cellular level, this results in the inhibition of cell proliferation .
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c24-18(22-17-16-9-12-27-19(16)21-13-20-17)14-5-7-15(8-6-14)28(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWWDPWEUZSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
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